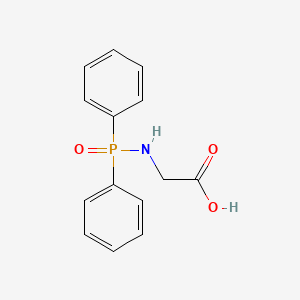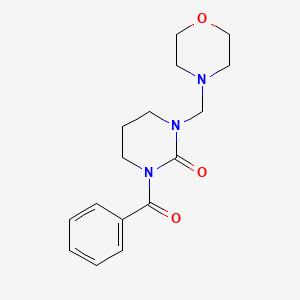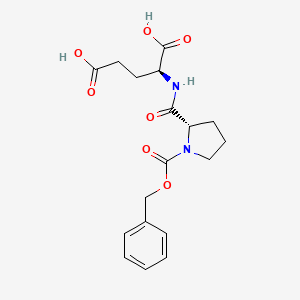![molecular formula C16H11FN4S B15211629 1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine CAS No. 827602-56-2](/img/structure/B15211629.png)
1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a thiophene ring, and an imidazo[4,5-b]pyrazine core. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Attachment of the 4-Fluorobenzyl Group: The final step involves the alkylation of the imidazo[4,5-b]pyrazine core with 4-fluorobenzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Analyse Chemischer Reaktionen
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific molecular targets.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication or transcription.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(4-Fluorobenzyl)-6-(furan-2-yl)-1H-imidazo[4,5-b]pyrazine:
1-(4-Fluorobenzyl)-6-(pyridin-2-yl)-1H-imidazo[4,5-b]pyrazine: Incorporation of a pyridine ring, which can influence its binding affinity to biological targets and its overall stability.
The uniqueness of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
827602-56-2 |
|---|---|
Molekularformel |
C16H11FN4S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-5-thiophen-2-ylimidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C16H11FN4S/c17-12-5-3-11(4-6-12)9-21-10-19-15-16(21)20-13(8-18-15)14-2-1-7-22-14/h1-8,10H,9H2 |
InChI-Schlüssel |
KTNGGZUOYRVYGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CN=C3C(=N2)N(C=N3)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)





![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)




![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)

